molecular formula C8H9ClN2S B7723802 N'-(3-chloro-2-methylphenyl)carbamimidothioic acid

N'-(3-chloro-2-methylphenyl)carbamimidothioic acid

Cat. No.: B7723802
M. Wt: 200.69 g/mol
InChI Key: AHBGQCBZPGOVQK-UHFFFAOYSA-N
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Description

N’-(3-chloro-2-methylphenyl)carbamimidothioic acid is an organic compound that features a unique structure with a chloro-substituted aromatic ring and a carbamimidothioic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chloro-2-methylphenyl)carbamimidothioic acid typically involves the reaction of 3-chloro-2-methylphenyl isothiocyanate with an appropriate amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed to ensure complete reaction. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of N’-(3-chloro-2-methylphenyl)carbamimidothioic acid may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(3-chloro-2-methylphenyl)carbamimidothioic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group on the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

N’-(3-chloro-2-methylphenyl)carbamimidothioic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-(3-chloro-2-methylphenyl)carbamimidothioic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • N-(3-chloro-2-methylphenyl)-2-methyl-6-(morpholin-4-yl)methyl-4H-thieno[3,2-b]pyrrole-5-carboxamide

Uniqueness

N’-(3-chloro-2-methylphenyl)carbamimidothioic acid stands out due to its unique combination of a chloro-substituted aromatic ring and a carbamimidothioic acid group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)carbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2S/c1-5-6(9)3-2-4-7(5)11-8(10)12/h2-4H,1H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHBGQCBZPGOVQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N=C(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1Cl)N=C(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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